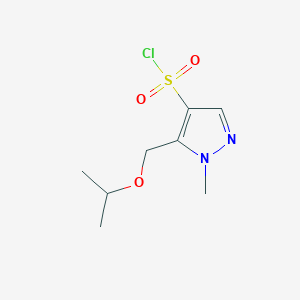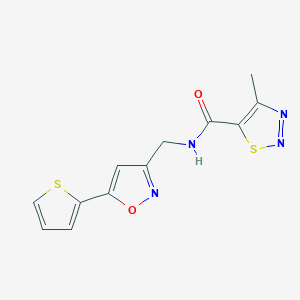
4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds featuring thiadiazole, isoxazole, and thiophene rings are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in material science. Their structural versatility allows for a wide range of chemical reactions and modifications, leading to novel compounds with potential applications in drug development and materials engineering.
Synthesis Analysis
The synthesis of thiadiazole and isoxazole derivatives often involves cyclization reactions, starting from thioamides or semicarbazides for thiadiazoles and from alkynes or nitriles for isoxazoles. These methods allow for the introduction of various substituents, enabling the targeted modification of molecular structures for desired properties or activities (Prabhuswamy et al., 2016).
Molecular Structure Analysis
Crystallographic studies of similar compounds reveal that these molecules can adopt diverse conformations depending on their substitution patterns. These conformations significantly affect their reactivity, interactions, and, consequently, their biological activities. For instance, hydrogen bonding, π-π stacking, and other non-covalent interactions play crucial roles in stabilizing the crystal structures of such compounds and can influence their solubility and bioavailability (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazoles, isoxazoles, and thiophenes undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition, allowing for the functionalization of these cores. The presence of heteroatoms in these rings makes them reactive towards different reagents, enabling the synthesis of a wide array of derivatives with varied chemical properties (Remizov et al., 2019).
科学的研究の応用
Heterocyclic Synthesis Applications
Research into the synthesis and reactivity of thiophenylhydrazonoacetates has led to the development of methods for constructing heterocyclic compounds, including pyrazole, isoxazole, and thiadiazole derivatives. These methodologies are foundational for creating diverse chemical structures with potential applications in drug discovery and material science. The study by Mohareb et al. (2004) exemplifies this approach, showcasing the versatility of thiophenylhydrazonoacetates in heterocyclic synthesis, which could be relevant for compounds with similar structural frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
The investigation of thiazole and thiadiazole derivatives for their anticancer activities highlights the potential therapeutic applications of these compounds. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating significant anticancer efficacy against specific cell lines. This research underscores the importance of thiadiazole derivatives in developing new anticancer agents, suggesting that similar compounds, including the one , could possess valuable biological activities (Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, & Mabkhot, 2017).
Material Science Applications
In material science, the synthesis of heterocyclic compounds like thiadiazoles has implications for developing new materials with unique properties. For example, Qin et al. (2009) described the design and synthesis of an alternating copolymer for high-efficiency polymer solar cells, demonstrating the role of thiadiazole derivatives in enhancing the performance of photovoltaic devices. This research points to the potential of structurally similar compounds in applications requiring materials with specific electronic properties (Qin et al., 2009).
特性
IUPAC Name |
4-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-11(20-16-14-7)12(17)13-6-8-5-9(18-15-8)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERFDDRZLFNFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
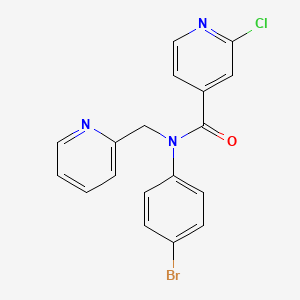
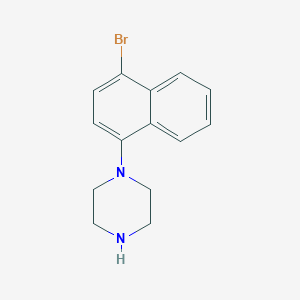
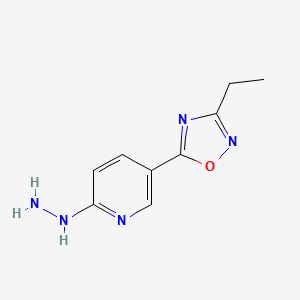
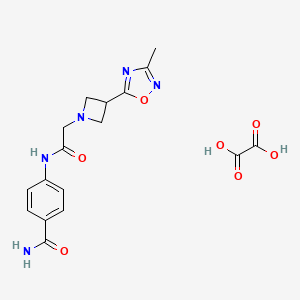
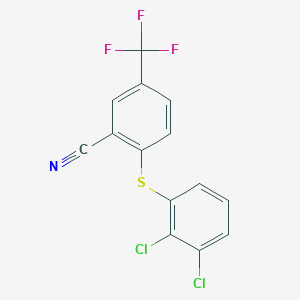
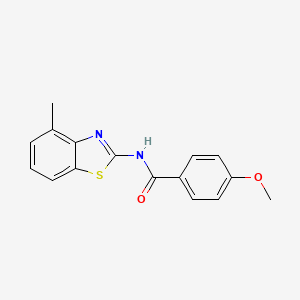
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)


![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)
![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
